molecular formula C15H21N B14209074 2-Phenylbicyclo[3.3.1]nonan-9-amine CAS No. 770678-83-6

2-Phenylbicyclo[3.3.1]nonan-9-amine

Cat. No.: B14209074
CAS No.: 770678-83-6
M. Wt: 215.33 g/mol
InChI Key: PHUJWIGMVHODPM-UHFFFAOYSA-N
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Description

2-Phenylbicyclo[3.3.1]nonan-9-amine is a bicyclic amine featuring a phenyl substituent at the C2 position of the bicyclo[3.3.1]nonane scaffold. Key attributes include:

  • Structural rigidity: The bicyclo[3.3.1]nonane framework enforces a specific three-dimensional conformation, influencing binding to biological targets.
  • Functional versatility: The amine group at C9 and phenyl substituent at C2 enable diverse chemical modifications, such as salt formation (e.g., hydrochlorides) or further derivatization .

Properties

CAS No.

770678-83-6

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-phenylbicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C15H21N/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10,16H2

InChI Key

PHUJWIGMVHODPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)C2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbicyclo[3.3.1]nonan-9-amine typically involves multi-step reactions. One common method includes the condensation of cyclohexanone with substituted benzaldehyde and ammonium acetate in ethanol . Another approach involves the radical C-carbonylation of methylcyclohexylamines . These methods often require specific catalysts and reaction conditions to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 2-Phenylbicyclo[3.3.1]nonan-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 2-Phenylbicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets. For instance, it acts as a partial agonist at the μ-opioid receptor (MOR), influencing the cAMP accumulation pathway . The compound’s bicyclic structure allows it to fit into the receptor’s binding site, modulating its activity.

Comparison with Similar Compounds

Structural and Conformational Differences

The table below summarizes structural variations among bicyclo[3.3.1]nonan-9-amine derivatives and their conformational implications:

Compound Name Substituents Conformation Key Observations Reference
2-Phenylbicyclo[3.3.1]nonan-9-amine C2: Phenyl; C9: NH2 Rigid chair-chair (inferred) Enhanced steric bulk may affect receptor binding. N/A
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine C3: Propyl; C9: NH2 Chair-chair Propyl chain increases hydrophobicity.
9-(Methylamino)-2-phenethyl derivative C9: N-Me; C5: 3-Methoxyphenyl Flexible chair Methylation reduces polarity; phenolic group enables hydrogen bonding.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine C3/C7: N-Me; C9: NH2 Chair-chair Dual N-methylation stabilizes equatorial positions.

Key Insights :

  • Substitution at C3 (e.g., propyl, methyl) introduces steric and electronic effects, altering solubility and target interactions .
  • N-Methylation (e.g., at C9 or C3/C7) reduces basicity and enhances metabolic stability .
  • The phenyl group at C2 (as in 2-phenyl derivatives) likely enhances π-π stacking with aromatic residues in receptors, though direct pharmacological data are lacking .

Key Insights :

  • Reductive amination is a versatile strategy for introducing amine groups, though yields depend on steric hindrance .
  • Acid-labile groups (e.g., tert-butyl) require careful handling to avoid undesired cleavage during synthesis .

Physicochemical and Pharmacological Properties

Compound Solubility Stability Pharmacological Activity Reference
2-Phenylbicyclo[3.3.1]nonan-9-amine Low (hydrochloride salt improves) Stable in HCl Not reported
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine Moderate in water High crystalline stability 5-HT3 receptor antagonism (IC50 ~ nM)
9-(Methylamino)-2-phenethyl derivative High in organic solvents Sensitive to oxidation Potential CNS activity (inferred)

Key Insights :

  • Hydrochloride salts enhance aqueous solubility, critical for formulation .
  • 3,7-Dimethyl derivatives exhibit potent 5-HT3 receptor binding, suggesting a structure-activity relationship (SAR) where N-methylation enhances receptor affinity .

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